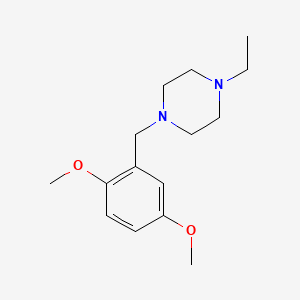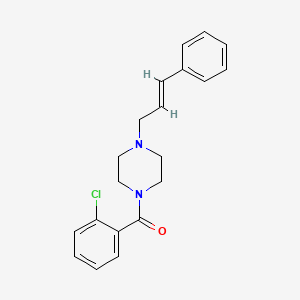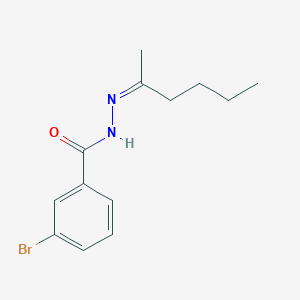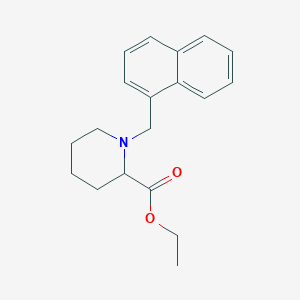
3-acetyl-6-methyl-4-(propylamino)-2H-pyran-2-one
Descripción general
Descripción
3-acetyl-6-methyl-4-(propylamino)-2H-pyran-2-one is a synthetic compound that belongs to the pyranone family. This compound has been the subject of extensive research due to its potential applications in various fields, including pharmaceuticals, agriculture, and food industry.
Aplicaciones Científicas De Investigación
3-acetyl-6-methyl-4-(propylamino)-2H-pyran-2-one has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, this compound has been shown to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential as an anti-inflammatory and anticancer agent.
In the agricultural industry, this compound has been studied for its potential as a plant growth regulator. It has been shown to promote plant growth and increase crop yield in various plants, including rice, wheat, and soybean.
In the food industry, this compound has been studied for its potential as a flavor enhancer. It has been shown to enhance the flavor of various foods, including meats, soups, and sauces.
Mecanismo De Acción
The mechanism of action of 3-acetyl-6-methyl-4-(propylamino)-2H-pyran-2-one varies depending on its application. In the pharmaceutical industry, this compound has been shown to inhibit the growth of microorganisms by disrupting their cell membranes. It has also been shown to inhibit the activity of enzymes involved in inflammation and cancer.
In the agricultural industry, this compound has been shown to regulate plant growth by affecting the synthesis and metabolism of plant hormones, such as auxins and gibberellins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on its application. In the pharmaceutical industry, this compound has been shown to have low toxicity and high selectivity towards microorganisms and cancer cells. It has also been shown to have anti-inflammatory effects and to induce apoptosis in cancer cells.
In the agricultural industry, this compound has been shown to promote plant growth and increase crop yield by enhancing the activity of enzymes involved in photosynthesis and carbohydrate metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-acetyl-6-methyl-4-(propylamino)-2H-pyran-2-one in lab experiments include its high yield of synthesis, low toxicity, and selectivity towards microorganisms and cancer cells. Its potential applications in various fields also make it a versatile compound for research.
The limitations of using this compound in lab experiments include its limited solubility in water and its potential to degrade under certain conditions. Its potential applications in various fields also make it a complex compound to study, requiring specialized knowledge and equipment.
Direcciones Futuras
For research on 3-acetyl-6-methyl-4-(propylamino)-2H-pyran-2-one include its potential as an anticancer agent, plant growth regulator, and flavor enhancer. Further studies are needed to fully understand its mechanism of action and its potential applications in these fields. Additionally, studies on the toxicity and safety of this compound are needed to ensure its safe use in various applications.
Propiedades
IUPAC Name |
3-acetyl-6-methyl-4-(propylamino)pyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-5-12-9-6-7(2)15-11(14)10(9)8(3)13/h6,12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJCPDDAWVIVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)OC(=C1)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine](/img/structure/B3835003.png)
![butyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B3835012.png)


![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]isoleucinate](/img/structure/B3835032.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B3835046.png)
![N-[3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B3835047.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2-ethoxyphenol](/img/structure/B3835055.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3835062.png)



